4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-3-6-16(9-13(12)2)17-11-24-19(21-17)22-18(23)15-7-4-14(10-20)5-8-15/h3-9,11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWFUCRKIGKJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Coupling Reactions: The final step involves coupling the thiazole derivative with the benzamide moiety, which can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
The thiazole derivatives, including 4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, are known for their diverse pharmacological properties. Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer activities.
Antimicrobial Activity
Studies have shown that thiazole derivatives can effectively combat various bacterial and fungal pathogens. For instance:
- In Vitro Studies : Compounds similar to this compound have been evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. These studies typically utilize methods such as the turbidimetric method to assess microbial growth inhibition .
Anticancer Activity
The anticancer potential of this compound is also notable:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Results from assays like the Sulforhodamine B assay indicate promising cytotoxic effects against cancer cells .
Case Studies
Several case studies have highlighted the applications of thiazole derivatives in drug development:
- Antimicrobial Agents : A study focused on synthesizing various thiazole derivatives demonstrated their effectiveness against resistant strains of bacteria. The results indicated that modifications to the thiazole ring could enhance antimicrobial potency .
- Cancer Therapeutics : Another investigation into thiazole-based compounds revealed significant activity against multiple cancer cell lines. The study emphasized the importance of structural modifications in improving selectivity and efficacy against cancer cells .
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano group and thiazole ring are likely involved in key interactions with these targets, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s structure can be dissected into three regions for comparison:
- Benzamide substituent: The para-cyano group distinguishes it from analogs with alternative substituents (e.g., sulfonyl, methoxy, or unmodified benzamide).
- Thiazole ring : The 1,3-thiazole scaffold is conserved across analogs but varies in substitution patterns.
- Aryl substituent on thiazole : The 3,4-dimethylphenyl group is critical for target binding and activity modulation.
Table 1: Structural Comparison of Key Analogs
Physicochemical and Pharmacokinetic Properties
- Cyano group: The electron-withdrawing cyano substituent enhances polarity and may improve solubility compared to hydrophobic groups like methyl or methoxy. However, it reduces logP relative to sulfonyl derivatives (e.g., the bis(fluoranyl)methylsulfonyl analog in ).
Table 2: Calculated Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Topological Polar Surface Area (Ų) |
|---|---|---|---|
| This compound | 363.44 | 3.8 | 90.2 |
| N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | 401.47 | 4.5 | 76.3 |
| 4-[Bis(fluoranyl)methylsulfonyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | 474.51 | 4.1 | 118.5 |
Biological Activity
4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound belonging to the class of thiazole derivatives. Its unique structure, characterized by the presence of a cyano group and a thiazole ring, contributes to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, including its mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Thiazole ring : Known for its pharmacological properties.
- Cyano group : Enhances reactivity and biological activity.
- Dimethylphenyl substitution : Influences lipophilicity and biological interactions.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | |
| Thiazole Ring | Contributes to biological activity |
| Cyano Group | Enhances reactivity |
| Dimethylphenyl Moiety | Affects lipophilicity and target interactions |
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties, showing promising results in inhibiting cell proliferation in various cancer cell lines. The presence of the thiazole ring is crucial for its cytotoxic effects.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on cancer cell lines (e.g., HT29 and Jurkat), the compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This suggests a strong potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
- Receptor Interaction : Binding to certain receptors can modulate signaling pathways critical for tumor growth.
Table 2: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Mechanism | Enzyme inhibition and receptor interaction |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Reaction of 3,4-dimethylphenylamine with carbon disulfide.
- Introduction of Cyano Group : Nucleophilic substitution using sodium cyanide.
- Benzamide Formation : Coupling with benzoyl chloride under basic conditions.
Table 3: Synthesis Steps
| Step | Description |
|---|---|
| Thiazole Ring Formation | Reaction with carbon disulfide |
| Cyano Group Introduction | Nucleophilic substitution with sodium cyanide |
| Benzamide Formation | Coupling with benzoyl chloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
